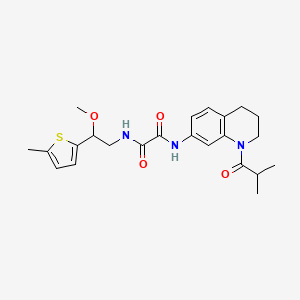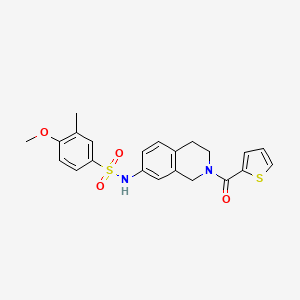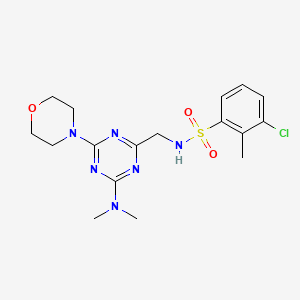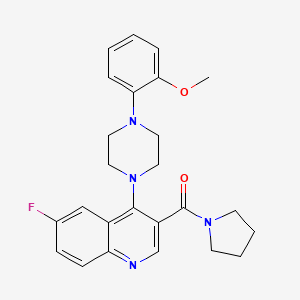![molecular formula C6H15O5PS B2361198 Phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester CAS No. 40137-11-9](/img/structure/B2361198.png)
Phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester” is also known as "Diethyl ((methylsulfonyl)methyl)phosphonate" . It is an organophosphorus compound .
Synthesis Analysis
Phosphonic acids can be prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method, introduced by McKenna, is favored due to its convenience, high yields, very mild conditions, and chemoselectivity .Molecular Structure Analysis
Phosphonic acids feature tetrahedral phosphorus centers. They are structurally closely related to phosphorous acid . The general structure of phosphonic acid diesters, to which this compound belongs, is ROP(=O)OR’ (where R, R’ = alkyl, aryl, or just hydrogen) .Chemical Reactions Analysis
The McKenna synthesis of phosphonic acids involves the use of bromotrimethylsilane for silyldealkylation . Microwave irradiation can be used to accelerate this process .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 373.6±25.0 °C at 760 mmHg, and a flash point of 179.7±23.2 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .科学的研究の応用
Enhanced Detection in Environmental Analysis
Phosphonic acids, including derivatives such as methyl methylphosphonic acid and ethyl methylphosphonic acid, are derivatized using trimethyloxonium tetrafluoroborate for improved qualitative detection and identification in soils. This process is critical for environmental analysis, particularly in situations where sensitive and rapid detection of chemical agents, like nerve agents, is essential. The optimized derivatization method showcases the importance of rapid and efficient analytical techniques in environmental monitoring and chemical warfare agent detection (Valdez et al., 2018).
Proton Conducting Fuel Cell Membranes
In the realm of energy, phosphonic acid-containing polysulfones have been synthesized and explored for their application in proton exchange membrane fuel cells (PEMFCs). These materials exhibit high proton conductivity and thermal stability, making them promising candidates for future PEMFCs. The phosphonated polysulfones were prepared via a post-phosphonation method and showed high water uptake levels, essential for achieving high proton conductivity (Abu-Thabit et al., 2010).
Anticorrosive Coatings
Phosphonic acid-containing polymers, specifically polysulfones bearing alkyl phosphonate ester side groups, have been developed as anticorrosive coatings. These materials exhibit promising results in reducing the corrosion rate of metal substrates, indicating their potential utility in protecting metals from corrosive environments. The synthesis and characterization of these polymers demonstrate the feasibility of utilizing phosphonic acid derivatives in the field of material science for corrosion protection (Chauveau et al., 2015).
Chemical Warfare Agent Analysis
Efficient derivatization methods using trimethyloxonium tetrafluoroborate for the methylation of phosphonic acids related to chemical warfare agents have been developed. This method provides a safe, rapid, and effective approach for the qualitative detection and identification of these substances by gas chromatography-mass spectrometry (GC-MS), showcasing the potential of phosphonic acid derivatives in analytical chemistry, specifically in the analysis of chemical warfare agents (Valdez et al., 2016).
特性
IUPAC Name |
1-[ethoxy(methylsulfonylmethyl)phosphoryl]oxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O5PS/c1-4-10-12(7,11-5-2)6-13(3,8)9/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCKGLGTOXDULU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O5PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester | |
CAS RN |
40137-11-9 |
Source


|
| Record name | 40137-11-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2361115.png)
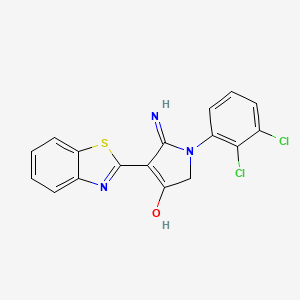
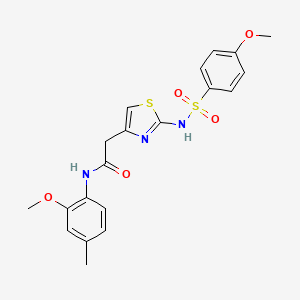
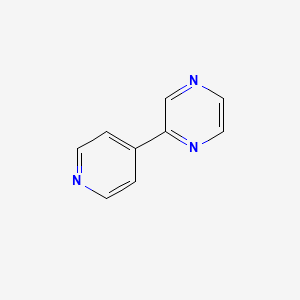

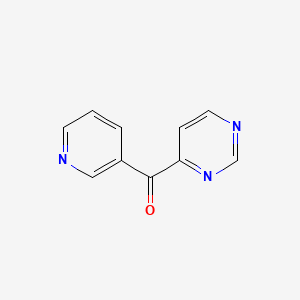
![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide](/img/structure/B2361124.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2361128.png)
![3-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B2361130.png)
